(2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Furan-2-yl)-2-hydroxy-1-phenylethanone is an organic compound that features a furan ring and a phenyl group attached to a hydroxyethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Furan-2-yl)-2-hydroxy-1-phenylethanone can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with a suitable phenyl-substituted ketone under basic conditions. The reaction typically proceeds via an aldol condensation followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of ®-2-(Furan-2-yl)-2-hydroxy-1-phenylethanone may involve large-scale aldol condensation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(Furan-2-yl)-2-hydroxy-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
®-2-(Furan-2-yl)-2-hydroxy-1-phenylethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Furan-2-yl)-2-hydroxy-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(furan-2-yl)propanoic acid: Shares the furan ring but differs in the functional groups attached to the central carbon.
®-2-(Furan-2-yl)ethanol: Contains a furan ring and an ethanol group, lacking the phenyl group present in ®-2-(Furan-2-yl)-2-hydroxy-1-phenylethanone.
Uniqueness
®-2-(Furan-2-yl)-2-hydroxy-1-phenylethanone is unique due to its combination of a furan ring, a phenyl group, and a hydroxyethanone backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
663607-07-6 |
---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(2R)-2-(furan-2-yl)-2-hydroxy-1-phenylethanone |
InChI |
InChI=1S/C12H10O3/c13-11(9-5-2-1-3-6-9)12(14)10-7-4-8-15-10/h1-8,12,14H/t12-/m1/s1 |
InChI Key |
HFXQFRLBXVLQIX-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[C@@H](C2=CC=CO2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.